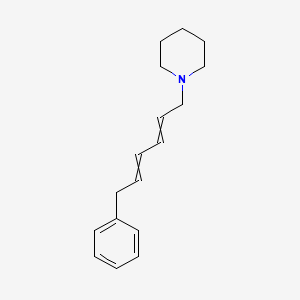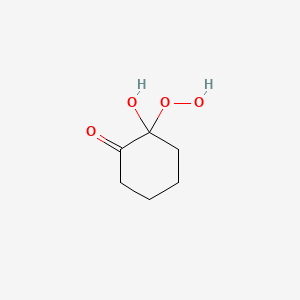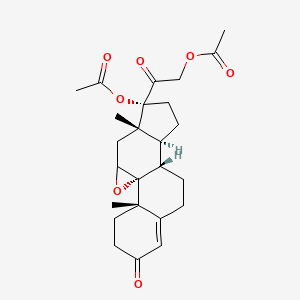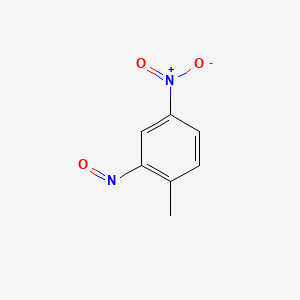![molecular formula C7H11N3OS B14428714 N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine CAS No. 81410-91-5](/img/structure/B14428714.png)
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine is a heterocyclic compound that features a fused imidazo-thiazole ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazoles with γ-bromodipnones under mild heating conditions in benzene for 2-4 hours . The product is often isolated in the form of hydrobromides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
化学反応の分析
Types of Reactions
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce more saturated imidazo-thiazole derivatives.
科学的研究の応用
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with moderate activity against kidney cancer cells.
Biological Studies: The compound has been studied for its interactions with bovine serum albumin and calf thymus deoxyribonucleic acid, indicating its potential use in drug delivery systems.
Industrial Applications: Its unique structure makes it a candidate for use as a catalyst in asymmetric synthesis.
作用機序
The mechanism by which N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine exerts its effects involves binding to specific molecular targets. For instance, its anticancer activity is thought to be due to its ability to interfere with cellular processes in cancer cells, leading to cell death . The compound’s interactions with proteins and DNA suggest that it may disrupt essential biological pathways, contributing to its antimicrobial and anti-inflammatory effects .
類似化合物との比較
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine can be compared to other imidazo-thiazole derivatives:
Levamisolum: A well-known anthelmintic with a similar imidazo-thiazole structure.
5,6-Dihydroimidazo[2,1-b][1,3]thiazoles: These compounds exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
81410-91-5 |
|---|---|
分子式 |
C7H11N3OS |
分子量 |
185.25 g/mol |
IUPAC名 |
N-(2,2-dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H11N3OS/c1-7(2)5(9-11)10-4-3-8-6(10)12-7/h11H,3-4H2,1-2H3 |
InChIキー |
UEMZPWGQBPNFPS-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=NO)N2CCN=C2S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
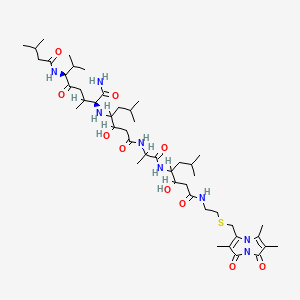
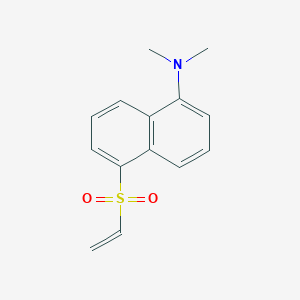
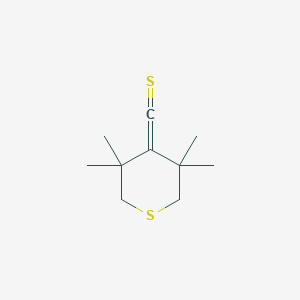

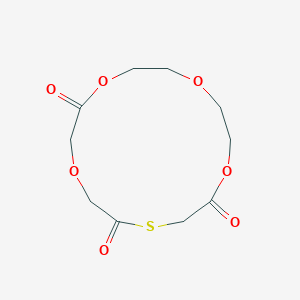
![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
